molecular formula C9H11ClN2O3S B4120998 2-[(4-Chlorophenyl)sulfonylamino]propanamide

2-[(4-Chlorophenyl)sulfonylamino]propanamide

Cat. No.: B4120998
M. Wt: 262.71 g/mol
InChI Key: JIFXULKCWCQJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)sulfonylamino]propanamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-6(9(11)13)12-16(14,15)8-4-2-7(10)3-5-8/h2-6,12H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFXULKCWCQJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfonylamino]propanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with alaninamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

  • Step 1: Preparation of 4-chlorobenzenesulfonyl chloride

    • React 4-chlorobenzenesulfonic acid with thionyl chloride (SOCl~2~) under reflux conditions.
    • The reaction produces 4-chlorobenzenesulfonyl chloride and sulfur dioxide (SO~2~) as a byproduct.
  • Step 2: Synthesis of 2-[(4-Chlorophenyl)sulfonylamino]propanamide

    • Dissolve alaninamide in anhydrous dichloromethane.
    • Add triethylamine to the solution to act as a base.
    • Slowly add 4-chlorobenzenesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
    • Stir the reaction mixture at room temperature for several hours.
    • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-[(4-Chlorophenyl)sulfonylamino]propanamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfonylamino]propanamide undergoes various chemical reactions, including:

  • Electrophilic Aromatic Substitution

    • The 4-chlorophenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
  • Nucleophilic Substitution

    • The sulfonyl group can be displaced by nucleophiles such as amines, leading to the formation of new sulfonamide derivatives.
  • Oxidation and Reduction

    • The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO~3~) for nitration, sulfuric acid (H~2~SO~4~) for sulfonation, and halogens (Cl~2~, Br2) for halogenation.

    Nucleophilic Substitution: Amines (e.g., methylamine, ethylamine) in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

Major Products Formed

    Electrophilic Aromatic Substitution: Nitro, sulfo, or halo derivatives of the 4-chlorophenyl ring.

    Nucleophilic Substitution: New sulfonamide derivatives with different amine groups.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfonylamino]propanamide has several scientific research applications:

  • Medicinal Chemistry

    • Used as a building block for the synthesis of antibacterial agents.
    • Investigated for its potential as an anti-inflammatory and anticancer agent.
  • Biochemistry

    • Studied for its interactions with enzymes and proteins.
    • Used in the development of enzyme inhibitors.
  • Industrial Chemistry

    • Employed in the synthesis of specialty chemicals and intermediates.
    • Used in the production of agrochemicals and dyes.
  • Material Science

    • Explored for its potential in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfonylamino]propanamide involves its interaction with biological targets such as enzymes and proteins. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in antibacterial, anti-inflammatory, or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)alaninamide

Uniqueness

2-[(4-Chlorophenyl)sulfonylamino]propanamide is unique due to its specific combination of a 4-chlorophenyl sulfonyl group and an alaninamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorophenyl)sulfonylamino]propanamide
Reactant of Route 2
2-[(4-Chlorophenyl)sulfonylamino]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.